molecular formula C8H10N2 B10905302 1-Ethyl-4-ethynyl-5-methyl-1H-pyrazole

1-Ethyl-4-ethynyl-5-methyl-1H-pyrazole

Cat. No.: B10905302
M. Wt: 134.18 g/mol
InChI Key: UYDQKMROEOSXAL-UHFFFAOYSA-N
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Description

1-Ethyl-4-ethynyl-5-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-Ethyl-4-ethynyl-5-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 1,3-diketones with hydrazines can lead to the formation of pyrazole derivatives . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

1-Ethyl-4-ethynyl-5-methyl-1H-pyrazole undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Cycloaddition: The compound can undergo cycloaddition reactions, forming more complex heterocyclic structures.

Common reagents and conditions used in these reactions include transition-metal catalysts, acidic or basic conditions, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Ethyl-4-ethynyl-5-methyl-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-ethynyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Ethyl-4-ethynyl-5-methyl-1H-pyrazole can be compared with other pyrazole derivatives, such as 1-methyl-4-ethynyl-5-methyl-1H-pyrazole and 1-ethyl-4-ethynyl-3-methyl-1H-pyrazole These compounds share similar structural features but differ in the position and nature of substituents on the pyrazole ring

Conclusion

This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial development

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

1-ethyl-4-ethynyl-5-methylpyrazole

InChI

InChI=1S/C8H10N2/c1-4-8-6-9-10(5-2)7(8)3/h1,6H,5H2,2-3H3

InChI Key

UYDQKMROEOSXAL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C#C)C

Origin of Product

United States

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